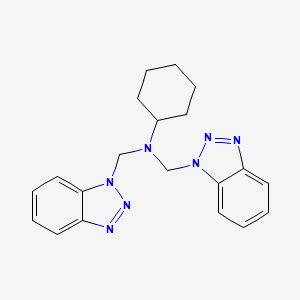

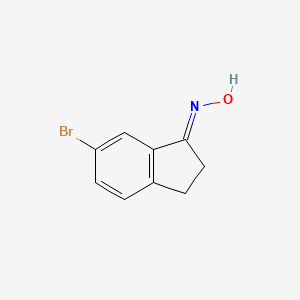

![molecular formula C11H12ClN3OS B2922067 2-{[(2-aminoethyl)sulfanyl]methyl}-7-chloroquinazolin-4(3H)-one CAS No. 919724-94-0](/img/structure/B2922067.png)

2-{[(2-aminoethyl)sulfanyl]methyl}-7-chloroquinazolin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-{[(2-aminoethyl)sulfanyl]methyl}-7-chloroquinazolin-4(3H)-one (also known as 2-AESMCQ-4) is a novel quinazolinone-based compound that has been the subject of intense scientific research in the past few years. It has been studied for its potential applications in drug discovery, drug design, and medicinal chemistry. 2-AESMCQ-4 has several unique structural features that make it an attractive target for drug discovery and design. It has a relatively simple molecular structure, and it can be synthesized in a relatively straightforward manner.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Synthetic Pathways and Intermediates

Research has explored the synthesis of novel quinazoline derivatives through various chemical reactions, highlighting the compound's role as an intermediate in creating bioactive molecules. For instance, the synthesis of triazoloquinazolines and triazinoquinazolines, containing benzenesulfonamide moieties, has been investigated for their antipyretic and anti-inflammatory activities (Ghorab, Ismail, & Abdalla, 2010). Similarly, novel quinazolines bearing a sulfonamide moiety have shown promising antibacterial activity, which underlines the compound's significance in synthesizing agents with potential antimicrobial properties (Ghorab, Ismail, Radwan, & Abdalla, 2013).

Antimicrobial and Antituberculosis Studies

Certain derivatives synthesized from quinazoline compounds have demonstrated significant in vitro activity against Mycobacterium tuberculosis, suggesting their potential application in treating tuberculosis without toxic effects on mouse fibroblasts (Chitra, Paul, Muthusubramanian, Manisankar, Yogeeswari, & Sriram, 2011). This showcases the compound's utility in developing new antituberculosis agents.

Corrosion Inhibition

In a study focused on corrosion inhibition, derivatives of quinazolinone demonstrated significant efficiency in protecting mild steel in hydrochloric acid solution, which could have applications in industrial corrosion prevention (Kadhim, Al-Okbi, Jamil, Qussay, Al-amiery, Gaaz, Kadhum, Mohamad, & Nassir, 2017).

Propiedades

IUPAC Name |

2-(2-aminoethylsulfanylmethyl)-7-chloro-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3OS/c12-7-1-2-8-9(5-7)14-10(15-11(8)16)6-17-4-3-13/h1-2,5H,3-4,6,13H2,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLAZJJIRUXIEIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(NC2=O)CSCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N5-(4-chlorophenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2921984.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(2-fluorobenzenesulfonamido)propanoate](/img/structure/B2921985.png)

![N-[(2,4-difluorophenyl)methyl]-4-hydroxy-2-oxo-1H-1,8-naphthyridine-3-carboxamide](/img/structure/B2921988.png)

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2921994.png)

![2-[(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2922002.png)

![[1,3']Bipiperidinyl-1'-yl-acetic acid](/img/structure/B2922007.png)